molecular formula C15H12O4 B1329550 2-(4-Benzoylphenoxy)acetic acid CAS No. 6322-83-4

2-(4-Benzoylphenoxy)acetic acid

Cat. No. B1329550
CAS RN: 6322-83-4
M. Wt: 256.25 g/mol
InChI Key: FQPOVZIKEBLFNG-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenoxy)acetic acid is a compound that belongs to a class of biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their biological activities, such as anti-inflammatory and analgesic properties, as well as interactions with enzymes like aldose reductase . The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations, which can provide a basis for understanding the structure of 2-(4-Benzoylphenoxy)acetic acid [3

Scientific Research Applications

Synthesis and Antioxidant Activity

  • A study focused on the synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives, demonstrating their efficacy as antioxidants. The derivatives were evaluated for in vitro antioxidant activity using various assays, and specific compounds showed significant radical scavenging activity, comparable to standard drugs like ascorbic acid (Prashanth et al., 2013).

Environmental Impact and Remediation Strategies

Advanced Analytical and Detection Techniques

  • Innovative methods have been developed for detecting 2,4-Dichlorophenoxyacetic acid, a compound similar to 2-(4-Benzoylphenoxy)acetic acid, in environmental samples. This includes the use of screen-printed sensors coated with polyaniline/molecularly imprinted polymer membranes, offering a sensitive approach for determining herbicide presence in wastewater and soil (El-Beshlawy et al., 2022).

Applications in Agriculture and Environmental Sciences

  • 2,4-Dichlorophenoxy acetic acid and related compounds have been extensively studied for their applications in agriculture, particularly as herbicides. Studies include the assessment of their efficacy, selectivity, and environmental impact following applications in agricultural settings (Nault et al., 2014).

Impact on Human Health

  • While focusing on scientific research applications, it's notable that studies have also investigated the impact of similar compounds on human health, such as their oxidative stress induction and apoptosis in human cells, offering insights into potential risks and mechanisms of action (Mahmoudinia et al., 2019)

Safety And Hazards

The compound has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-benzoylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)10-19-13-8-6-12(7-9-13)15(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPOVZIKEBLFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212588
Record name Acetic acid, (4-benzoylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzoylphenoxy)acetic acid

CAS RN

6322-83-4
Record name Acetic acid, (4-benzoylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6322-83-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (4-benzoylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-benzoylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20.5 grams (103.4 mmol) of 4-hydroxybenzophenone were suspended in water and dissolved adding 3 equivalents of NaOH. The solution was heated up to 90° C. A solution of 15 grams of chloroacetic acid (1.6 eq.) in 40 mL of water was added dropwise to the reactor for 30 minutes. After that, the reactor was put on reflux at 100° C. for 14 hours or overnight. After that time the solution was cooled down to room temperature and acidified to pH 1-3. A white precipitate appeared. The solution was filtered and the solid dissolved in acetone. The acetone was filtered again and the acetone was evaporated to dryness. The product thus obtained was significantly contaminated with starting material. After crystallization in chloroform, 12 grams of a >95% (4-benzoylphenoxy)acetic acid was obtained (45% yield). FIG. 5 is the UPLC analysis of the compound after crystallization in CHCl3 at 264 nm, using the PCP_FAST method in a C18 column. This compound was used as an endcapping agent.
Quantity
20.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BS Sudha, RR Kamble… - Journal of the Serbian …, 2008 - doiserbia.nb.rs
A simple and high yielding method for the synthesis of novel benzophenone derivatives has been developed starting from ethyl(4-aroylaroxy)acetates. Confirmation for the structures of …
Number of citations: 1 doiserbia.nb.rs
J Dib, L Tretzel, T Piper, A Lagojda, D Kuehne… - Clinical mass …, 2017 - Elsevier
AdipoRon and 112254 represent two known synthetic adiponectin receptor (adipoR) agonists. Although AdipoRon is the more potent compound, both have physiological properties that …
Number of citations: 12 www.sciencedirect.com
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …
J Dib, N Schlörer, W Schänzer… - Journal of Mass …, 2015 - Wiley Online Library
AdipoR agonists are small, orally active molecules capable of mimicking the protein adiponectin, which represents an adipokine with antidiabetic and antiatherogenic effects. Two …
CN Teijaro - 2017 - search.proquest.com
Alkaloids from the Strychnos and Aspidosperma families all contain a pyrrolo [2, 3-d] carbazole ABCE tetracyclic core. In regards to the Strychnos alkaloids, methodology developed …
Number of citations: 2 search.proquest.com

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